Ethyl 13-methyltetradecanoate
Description
Structure
3D Structure
Properties
CAS No. |
64317-63-1 |
|---|---|
Molecular Formula |
C17H34O2 |
Molecular Weight |
270.5 g/mol |
IUPAC Name |
ethyl 13-methyltetradecanoate |
InChI |
InChI=1S/C17H34O2/c1-4-19-17(18)15-13-11-9-7-5-6-8-10-12-14-16(2)3/h16H,4-15H2,1-3H3 |
InChI Key |
BYYSDIVQNQXVHL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCCCCCCCC(C)C |
Origin of Product |
United States |
Natural Occurrence and Distribution in Biological Systems
Ethyl 13-methyltetradecanoate (B1259418) has been notably identified as a major chemical constituent in the flower extracts of the plant Micromeria fruticosa. A detailed analysis of the chemical composition of different extracts from this plant revealed that the hexane (B92381) extract of the flowers contains a significant amount of Ethyl 13-methyltetradecanoate.
In a study profiling the metabolites of Micromeria fruticosa, this compound was found to be one of the two major components in the flower/hexane extract, constituting a substantial portion of the identified compounds. mdpi.com This finding highlights the specific localization of this compound within the plant, suggesting a specialized metabolic function in the floral tissues.
Table 1: Major Components of Micromeria fruticosa Flower/Hexane Extract mdpi.com
| Compound | Percentage (%) |
| Menthol | 46.40 |
| This compound | 24.10 |
The presence of this branched-chain fatty acid ester in Micromeria fruticosa underscores the diversity of lipid metabolism in the plant kingdom and points to the unique enzymatic machinery possessed by this species.
Biosynthesis of Ethyl 13 Methyltetradecanoate
The biosynthesis of Ethyl 13-methyltetradecanoate (B1259418) is a multi-step process that involves the formation of its backbone, 13-methyltetradecanoic acid, followed by an esterification reaction. The formation of the fatty acid backbone is a variation of the general fatty acid synthesis pathway, characterized by the use of a specific branched starter unit and particular elongation units.
The biosynthesis of the 13-methyltetradecanoic acid component of Ethyl 13-methyltetradecanoate is an example of anteiso-fatty acid synthesis. This process is initiated with a branched-chain starter unit derived from the amino acid L-isoleucine.
The pathway commences with the conversion of L-isoleucine to 2-methylbutyryl-CoA. This transformation is catalyzed by a series of enzymes, including a branched-chain amino acid transaminase and a branched-chain α-keto acid dehydrogenase complex. The resulting 2-methylbutyryl-CoA serves as the primer for the fatty acid synthase (FAS) complex. This specific starter unit is what ultimately gives the fatty acid its characteristic methyl branch at the antepenultimate (anteiso) position.
Once the 2-methylbutyryl-CoA starter unit is loaded onto the fatty acid synthase, the carbon chain is elongated through the sequential addition of two-carbon units. While the common elongation unit in fatty acid synthesis is malonyl-CoA, the formation of branched-chain fatty acids can involve the incorporation of methylmalonyl-CoA. nih.govnih.gov
Fatty acid synthase has been shown to be capable of utilizing methylmalonyl-CoA in place of malonyl-CoA during the chain extension process. nih.gov The incorporation of a methylmalonyl-CoA molecule adds a three-carbon unit, from which one carbon is lost as CO2, resulting in a net two-carbon extension with a methyl branch. In the case of 13-methyltetradecanoic acid, the initial 2-methylbutyryl-CoA (a five-carbon branched unit) is elongated by multiple cycles of condensation with malonyl-CoA. The promiscuity of the fatty acid synthase allows for the potential incorporation of methylmalonyl-CoA, which is derived from propionyl-CoA, a product of the catabolism of several amino acids, including isoleucine itself. nih.gov This provides a mechanism for the introduction of methyl branches along the fatty acid chain.
Following the complete elongation to a 15-carbon acyl chain (including the initial branched starter), the fatty acid, 13-methyltetradecanoic acid, is released from the fatty acid synthase complex.
The final step in the biosynthesis of this compound is the esterification of 13-methyltetradecanoic acid with ethanol. This reaction is catalyzed by enzymes such as fatty acid ethyl ester synthases (FAEES), which have been identified in various organisms. These enzymes facilitate the transfer of the fatty acyl group from a donor molecule, such as acyl-CoA, to ethanol, forming the corresponding ethyl ester.
Natural Occurrence, Distribution, and Biosynthesis in Biological Systems
Prevalence in Flora and Phytochemical Profiles
The distribution of Ethyl 13-methyltetradecanoate (B1259418) in the plant kingdom is notable for its appearance in species with significant traditional medicinal use, as well as in plants exposed to environmental stressors.
Gas chromatography-mass spectrometry (GC-MS) has been instrumental in identifying Ethyl 13-methyltetradecanoate in various plant extracts. In a study of the medicinal plant Gmelina asiatica, a wild shrub from the Lamiaceae family, this compound was detected in the ethyl acetate (B1210297) extract of its aerial parts. This plant is traditionally used in the treatment of jaundice and other hepatic diseases.
The compound has also been identified in the ethanolic extract of the leaves of Artocarpus chama, a rare deciduous tree belonging to the Moraceae family, which has therapeutic applications in folk medicine. A GC-MS analysis of A. chama leaf extract revealed the presence of this compound, among other bioactive compounds.
Furthermore, a preprint study on Micromeria fruticosa, a plant within the Mentha (mint) tribe, reported this compound as a major component (24.10%) in the flower/hexane (B92381) extract. This suggests a significant presence of the compound within this genus.
Conversely, extensive GC-MS analyses of extracts from other medicinal plants, including Nigella sativa (black cumin) seeds, Allium sativum (garlic) cloves, and Xylopia aethiopica (grains of Selim) fruits, have not reported the presence of this compound, indicating its absence or presence below detectable levels in the specific extracts and analytical methods used in those studies. veterinarypaper.com
Table 1: Identification of this compound in Medicinal Plant Extracts
| Plant Species | Family | Plant Part | Extraction Solvent | Detection Status |
|---|---|---|---|---|
| Gmelina asiatica | Lamiaceae | Aerial Parts | Ethyl acetate | Detected |
| Artocarpus chama | Moraceae | Leaves | Ethanol | Detected |
| Mentha arvensis (related species) | Lamiaceae | Flower | Hexane | Detected |
| Nigella sativa | Ranunculaceae | Seeds | Ethanol | Not Detected |
| Allium sativum | Amaryllidaceae | Cloves | Various | Not Detected |
| Xylopia aethiopica | Annonaceae | Fruit/Seeds | Various | Not Detected |
| Ocimum sanctum | Lamiaceae | Not Specified | Not Specified | Not Reported |
Interestingly, this compound has been detected in plants subjected to specific environmental conditions. A study on Aloe greatheadii var. davyana, a plant indigenous to South Africa, identified this compound in the n-hexane extracts of its leaves. nih.gov The research, which examined plants from four different provinces with varying abiotic stress factors (altitude, rainfall, soil type), noted that the concentration levels of this compound were closely related to those of other phytochemicals like beta-sitosterol, suggesting a potential link between environmental stress and its production. nih.gov
Despite investigations into the chemical composition of plants from geothermal areas and the organic pollutants found in urban street dust, there are no specific reports identifying this compound in "street plants" or "geothermal flora." Similarly, while various bioactive compounds have been identified in the flower extracts of Calotropis gigantea, this compound has not been listed among them. phytopharmajournal.comphytojournal.com
Presence in Microbial Metabolomes and Fermentation Products
The occurrence of this compound is not limited to the plant kingdom; it is also found as a product of microbial metabolism, particularly in fermented foods.
A significant finding is the detection of this compound in the pit mud used for the production of Taorong-type Baijiu, a traditional Chinese liquor. Analysis of the volatile compounds in the pit mud, which hosts a complex microbial community essential for the fermentation process, confirmed the presence of this branched-chain fatty acid ethyl ester.
In contrast, studies on the volatile compounds of other fermented products, such as traditional Mongolian fermented mare's milk (koumiss or airag), have identified a variety of esters, but this compound was not among those reported. nuft.edu.uanih.gov Likewise, GC-MS analyses of fermented virgin coconut oil have not documented the presence of this specific compound.
While the direct production of this compound by specific microorganisms is not extensively documented, the closely related compound, Mthis compound, has been reported in the bacterium Bacteroides fragilis. This suggests that the precursor acid, 13-methyltetradecanoic acid, is synthesized by this bacterium and that the enzymatic machinery for its esterification may exist. However, direct evidence for the ethyl ester production by Bacteroides fragilis is lacking. There is currently no available scientific literature reporting the production of this compound by Micromonospora aurantiaca or Trichoderma species.
Elucidation of Biosynthetic Pathways and Precursor Utilization
The biosynthesis of this compound involves two key components: the branched-chain fatty acid, 13-methyltetradecanoic acid, and ethanol. The formation of the final ester is likely catalyzed by an esterase or a similar enzyme capable of joining these two precursors.
The biosynthesis of the precursor acid, 13-methyltetradecanoic acid, is a multi-step process. In bacteria, the synthesis of branched-chain fatty acids typically starts from branched-chain alpha-keto acids derived from the metabolism of amino acids like valine, leucine, and isoleucine. These are decarboxylated and then serve as primers for the fatty acid synthase system.
The production of fatty acid ethyl esters (FAEEs) in microorganisms is generally achieved through the esterification of a fatty acyl-CoA with ethanol. This reaction is often catalyzed by a wax ester synthase. Therefore, the biosynthesis of this compound likely proceeds through the formation of 13-methyltetradecanoyl-CoA, which is then esterified with ethanol. The enzymes responsible for the esterification of branched-chain fatty acids, such as Lipozyme 435, have been identified and utilized in the enzymatic synthesis of structured triacylglycerols containing these fatty acids. nih.gov
This compound: A Comprehensive Examination of Its Natural Occurrence and Biosynthesis
This compound is a branched-chain fatty acid ethyl ester that has been identified as a significant natural product in certain plant species. This article explores the natural occurrence, distribution, and the intricate biosynthetic pathways leading to the formation of this compound, focusing on the incorporation of specific starter units and the role of particular elongation units in its synthesis.
Advanced Analytical Techniques for Characterization and Quantification
Chromatographic Separation Methodologies
Chromatography is fundamental to isolating Ethyl 13-methyltetradecanoate (B1259418) from complex mixtures, such as biological extracts or environmental samples, prior to its identification and quantification. The choice of chromatographic technique is dictated by the sample matrix, the concentration of the analyte, and the required level of sensitivity and resolution.
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like Ethyl 13-methyltetradecanoate. thepharmajournal.com In this method, the sample is vaporized and separated based on the compound's boiling point and affinity for a stationary phase within a capillary column. The separated compounds then enter a mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing both identification and quantification.
GC-MS has been successfully employed to identify this compound in plant extracts. For instance, a study on the ethyl acetate (B1210297) extract of the medicinal plant Gmelina asiatica identified this compound as one of its constituents. cabidigitallibrary.org Similarly, analysis of a hexane (B92381) extract from the flowers of Micromeria fruticosa revealed that this compound was a major component, constituting 24.10% of the total identified compounds. preprints.org
The identification is typically confirmed by comparing the retention time and the mass fragmentation pattern of the unknown peak with those of a known standard or by matching the spectrum with established libraries like the NIST Mass Spectral Library. nist.gov
| Source Material | Extraction Solvent | Reported Presence/Abundance | Reference |
|---|---|---|---|
| Micromeria fruticosa (flower) | Hexane | 24.10% | preprints.org |
| Gmelina asiatica (aerial parts) | Ethyl Acetate | Identified as a constituent | cabidigitallibrary.org |
For less volatile compounds or as an alternative to GC, liquid chromatography is employed. Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing smaller stationary phase particles (typically <2 μm). This results in enhanced chromatographic resolution, greater sensitivity, and significantly faster separation times. lipidmaps.org
When hyphenated with mass spectrometry (UPLC-MS), this technique is highly effective for analyzing complex lipid mixtures. For a compound like this compound, a reversed-phase UPLC separation would typically be used. lipidmaps.org The separation would occur on a hydrophobic stationary phase (e.g., C18) with a mobile phase gradient, often consisting of water-acetonitrile or water-methanol mixtures. lipidmaps.org This methodology allows for the efficient separation of this compound from other fatty acid esters and lipids in the sample before it enters the mass spectrometer for detection. The high resolution of UPLC is particularly advantageous for resolving isomers that may be present in a sample. lipidmaps.org
Spectroscopic Identification and Structural Elucidation
While chromatography separates the compound, spectroscopy is essential for its definitive identification and the elucidation of its chemical structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules. Carbon-13 (¹³C) NMR spectroscopy provides information about the number and chemical environment of each carbon atom in a molecule. docbrown.info For this compound (C₁₇H₃₄O₂), the ¹³C NMR spectrum would be expected to show distinct signals for each chemically non-equivalent carbon atom.
Based on its structure, the predicted ¹³C NMR spectrum would display key signals corresponding to the ester functional group and the branched alkyl chain. The carbonyl carbon (C=O) of the ester would appear significantly downfield, typically in the range of 170-175 ppm. chemguide.co.uk The carbon of the ethoxy group bonded to the oxygen (-O-CH₂) would be found around 60 ppm, while its terminal methyl group (-O-CH₂-CH₃) would appear further upfield. libretexts.org The carbons of the long alkyl chain would produce a cluster of signals in the 10-40 ppm range, with the branched carbons (the methine -CH and the two terminal methyls at position 13) having unique chemical shifts that confirm the "iso" structure at the end of the chain. chemguide.co.uk
| Carbon Atom Assignment | Expected Chemical Shift (δ) Range (ppm) |
|---|---|
| Ester Carbonyl (C =O) | 170 - 175 |
| Ethoxy Methylene (-O-C H₂) | 60 - 65 |
| Main Chain Methylene (-C H₂-C=O) | 30 - 35 |
| Main Alkyl Chain (-C H₂-)n | 20 - 30 |
| Branched Methine (C-13, -C H(CH₃)₂) | 35 - 40 |
| Terminal Methyls (C-14, -CH(C H₃)₂) | 20 - 25 |
| Ethoxy Methyl (-O-CH₂-C H₃) | 10 - 15 |
Infrared (IR) spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule. The technique measures the absorption of infrared radiation by the molecule, which causes its bonds to vibrate at specific frequencies.
The FT-IR spectrum of this compound would be dominated by characteristic absorption bands that confirm its identity as a long-chain fatty acid ester. The most prominent feature would be a strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration of the ester group, which typically appears in the 1735-1750 cm⁻¹ region. sdiarticle4.com Other key signals would include C-O stretching vibrations between 1000-1300 cm⁻¹ and multiple C-H stretching and bending vibrations from the long alkyl chain, typically observed around 2850-2960 cm⁻¹ (stretching) and 1375-1465 cm⁻¹ (bending). sdiarticle4.comuh.edu
Advanced mass spectrometry modes provide enhanced specificity and structural information. Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion (e.g., the molecular ion of this compound) and its subsequent fragmentation to produce a set of characteristic daughter ions. This process, often performed in a targeted manner using Multiple Reaction Monitoring (MRM), is highly selective and sensitive, making it ideal for quantifying trace levels of the compound in complex matrices by filtering out background noise. lipidmaps.org
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the compound's elemental formula (C₁₇H₃₄O₂ for this compound), serving as a powerful tool for confirming its identity and distinguishing it from other compounds with the same nominal mass.
Sample Preparation and Extraction Protocols for Complex Matrices
The accurate characterization and quantification of this compound in complex matrices, such as biological tissues and environmental samples, is critically dependent on the initial sample preparation and extraction protocols. These steps are designed to isolate the target analyte from interfering substances, concentrate it to detectable levels, and present it in a form compatible with the analytical instrument. The choice of method is dictated by the physicochemical properties of the analyte, the nature of the sample matrix, and the sensitivity required for the analysis.
Solid-Phase Microextraction (SPME) and Headspace Techniques
Solid-Phase Microextraction (SPME) is a solvent-free, non-exhaustive sample preparation technique that integrates sampling, extraction, and concentration into a single step. It is particularly well-suited for the analysis of volatile and semi-volatile organic compounds like fatty acid ethyl esters (FAEEs). When coupled with headspace (HS) analysis, it becomes a powerful tool for isolating analytes from the gaseous phase above a solid or liquid sample, minimizing matrix interference.
The HS-SPME-GC-MS method has been successfully applied to quantify FAEEs in complex lipid matrices, such as fish oils. researchgate.net This approach is applicable for the analysis of this compound in similar samples. The protocol involves placing the sample in a sealed vial and heating it to promote the partitioning of volatile and semi-volatile compounds into the headspace. nih.gov An SPME fiber, coated with a specific stationary phase, is then exposed to this headspace. scispace.com The analytes adsorb onto the fiber in proportion to their concentration in the sample. After an equilibrium or pre-equilibrium period, the fiber is withdrawn and inserted directly into the injector port of a gas chromatograph (GC) for thermal desorption and subsequent analysis. scispace.com
The selection of the SPME fiber coating is critical for efficient extraction. Common coatings for analyzing esters and other volatile compounds include Polydimethylsiloxane (PDMS), which is non-polar, and mixed-phase fibers like Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS), which can trap a broader range of analytes. scispace.comasianpubs.org Optimization of parameters such as incubation temperature, extraction time, and desorption conditions is essential to achieve maximum sensitivity and reproducibility. scispace.com For plant-derived samples, where this compound has been identified, HS-SPME offers a significant advantage by analyzing the volatile profile without the need for solvent extraction, thus preventing the potential loss of components. nih.govpreprints.org
| Parameter | Typical Range/Value | Purpose |
|---|---|---|
| Sample Volume/Weight | 1-5 g or 1-5 mL | Sufficient material for analyte partitioning into headspace. |
| Vial Size | 10-20 mL | Provides adequate headspace volume for fiber exposure. |
| Incubation/Equilibrium Temperature | 60-130 °C | Increases analyte volatility and facilitates transfer to the headspace. nih.govnih.gov |
| Incubation/Equilibrium Time | 15-40 min | Allows sample to reach thermal equilibrium and analytes to partition into the headspace. nih.govscispace.com |
| SPME Fiber Coating | PDMS, DVB/CAR/PDMS | Adsorbs target analytes from the headspace. Choice depends on analyte polarity. scispace.comasianpubs.org |
| Extraction Time | 15-60 min | Duration of fiber exposure to the headspace to allow for analyte adsorption. asianpubs.org |
| Desorption Temperature | 240-250 °C | Thermally releases analytes from the SPME fiber into the GC injector. scispace.com |
| Desorption Time | 1-3 min | Ensures complete transfer of analytes to the GC column. scispace.com |
Solvent Extraction and Concentration Procedures
Solvent extraction is a fundamental and widely used technique for isolating lipids, including branched-chain fatty acid esters like this compound, from complex biological matrices. This approach relies on the principle of partitioning the analyte of interest into a solvent in which it is highly soluble, thereby separating it from the insoluble matrix components.
In studies where this compound was identified in plant tissues, solvent extraction using non-polar or moderately polar solvents was employed. For instance, the aerial parts of Gmelina asiatica were soaked in ethyl acetate for 48 hours to extract the compound. cabidigitallibrary.org Similarly, a hexane extract of Micromeria fruticosa flowers was found to contain a significant amount of this compound. preprints.org These methods are effective for extracting lipophilic compounds from dried plant material.
For more comprehensive lipid profiling from fresh tissues, which contain active lipases that can alter the lipid composition, more rigorous protocols are required. A critical initial step is the rapid inactivation of these enzymes, often achieved by immersing the tissue in hot isopropanol (B130326) (e.g., 75°C) or another suitable solvent mixture. k-state.edumsu.edu Following enzyme deactivation, a common and robust method for total lipid extraction is a modified Bligh and Dyer protocol, which uses a monophasic mixture of chloroform (B151607) and methanol (B129727) (often with water or an acid). msu.edunih.gov The tissue is homogenized in this solvent mixture, ensuring that both polar and non-polar lipids are solubilized. Subsequently, the addition of more chloroform and a salt solution breaks the mixture into two phases: an upper aqueous phase containing polar non-lipid components and a lower organic phase containing the lipids, including this compound. nih.gov
After the extraction, the solvent containing the analyte must be concentrated to increase the analyte's concentration prior to analysis. This is typically achieved by evaporating the solvent under a gentle stream of nitrogen gas or by using a rotary evaporator at a controlled temperature (e.g., <40°C) to prevent degradation of the analyte. k-state.edu In some cases, a high-boiling-point "keeper" solvent may be added to the extract before evaporation to minimize the loss of more volatile analytes. The final concentrated extract is then reconstituted in a small, precise volume of a suitable solvent for injection into an analytical instrument like a GC-MS.
| Solvent System | Matrix Type | Key Features & Protocol Summary |
|---|---|---|
| Hexane or Ethyl Acetate | Dried Plant Material | Simple soaking or steeping of the material for an extended period (e.g., 3-48 hours). Effective for non-polar to moderately polar compounds. preprints.orgcabidigitallibrary.orgkosfaj.org |
| Isopropanol (hot), then Chloroform/Methanol | Fresh Plant/Animal Tissues | Initial immersion in hot isopropanol to deactivate lipolytic enzymes. Followed by extraction with chloroform/methanol mixtures. k-state.edumsu.edu |
| Chloroform/Methanol/Water (e.g., Bligh & Dyer method) | Tissues with High Water Content | Creates a single-phase system to extract all lipids. Phase separation is induced by adding more water and chloroform, partitioning lipids into the chloroform layer. nih.gov |
| Petroleum Ether or Hexane (Soxhlet Extraction) | Dried Solid Samples | Continuous extraction method where the sample is repeatedly washed with a condensed non-polar solvent. Efficient but can require long extraction times (6-12 hours). quora.com |
Investigations of Biological Activity Mechanisms in Non Clinical Models
Antimicrobial Properties and Mechanistic Insights
While specific studies on the isolated Ethyl 13-methyltetradecanoate (B1259418) are limited, research on plant extracts containing this compound suggests its contribution to broader antimicrobial activities.
Ethyl 13-methyltetradecanoate has been identified as a component in plant extracts that exhibit antibacterial properties. For instance, a hexane (B92381) extract of Micromeria fruticosa flowers, containing 24.10% this compound, was associated with antimicrobial activity. preprints.org Another study on the aerial parts of Gmelina asiatica also identified this compound in an ethyl acetate (B1210297) extract, which was noted for its medicinal roles, including antibacterial effects. cabidigitallibrary.org
Similarly, extracts from marine bivalves, which have been shown to contain a variety of fatty acid esters, demonstrate a wide range of antibacterial activities against both Gram-positive and Gram-negative bacteria. japsonline.com The antibacterial potential of fatty acids and their esters is a subject of ongoing research, with some studies indicating that they can disrupt bacterial cell membranes and interfere with cellular processes.
Table 1: Plant and Marine Extracts Containing this compound or Related Compounds with Reported Antibacterial Activity
| Source Organism | Extract Type | Key Compound(s) Identified | Target Bacteria (Gram-Positive/Gram-Negative) | Reference |
| Micromeria fruticosa (flower) | Hexane | This compound (24.10%), Menthol (46.40%) | General antimicrobial activity reported | preprints.org |
| Gmelina asiatica (aerial parts) | Ethyl Acetate | This compound | General antibacterial role mentioned | cabidigitallibrary.org |
| Marine Bivalves (Paratapes undulatus) | Methanolic | Various fatty acid methyl esters | Staphylococcus aureus (Gram-positive), Escherichia coli, Pseudomonas aeruginosa, Proteus vulgaris, Klebsiella pneumoniae (Gram-negative) | japsonline.com |
The antifungal potential of this compound is suggested by its presence in extracts with known fungitoxic effects. An organic extract of date palm pollen was found to inhibit the growth of five special forms of Fusarium oxysporum. ajol.info While this study did not quantify the amount of this compound, it highlights the potential of fatty acid esters in antifungal activity.
Research on the related compound, tetradecanoic acid, has shown the potential of fatty acids to possess antifungal properties. researchgate.net The mechanisms of action are thought to involve the disruption of the fungal cell membrane and inhibition of enzymes essential for mycelial growth. However, direct studies on the effect of pure this compound on mycelial growth are not extensively documented.
Antioxidant and Oxidative Stress Modulatory Effects
This compound has been identified in plant extracts that demonstrate notable antioxidant activity. A hexane extract of Micromeria fruticosa flowers, which contains a significant amount of this compound (24.10%), was reported to have antioxidant properties. preprints.org Additionally, an ethyl acetate extract of Gmelina asiatica, also containing this compound, was noted for its antioxidant potential. cabidigitallibrary.org
The antioxidant activity of these extracts is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. While these studies suggest a potential role for this compound in the observed antioxidant effects, the activity is likely a result of the synergistic action of all compounds present in the extract. Specific studies isolating this compound and evaluating its capacity to modulate oxidative stress are needed to fully understand its contribution.
Ecological Significance and Environmental Interactions
Role as Plant Defense Compounds
Fatty acid-derived compounds are integral to plant defense mechanisms, acting as signaling molecules and direct deterrents against herbivores and pathogens. The presence of Ethyl 13-methyltetradecanoate (B1259418) in plants such as Gmelina asiatica and the aromatic herb Micromeria fruticosa points towards its potential contribution to the defensive chemical arsenal (B13267) of these species.
While direct studies on the semiochemical activity of Ethyl 13-methyltetradecanoate are not extensively documented, the broader class of fatty acid esters is known to mediate plant-insect interactions. These compounds can act as attractants or repellents, influencing the behavior of various insects. For instance, certain fatty acid esters have been shown to possess antifeedant or repellent properties against various insect pests researchgate.net. The insecticidal and repellent activities observed in the essential oils of plants containing this compound, such as Micromeria fruticosa, may be partly attributable to this and other volatile constituents researcher.lifenih.gov.
The role of fatty acids and their derivatives in deterring or attracting arthropods often depends on their specific structure, including chain length and saturation researchgate.net. It is plausible that this compound, as a volatile compound, could contribute to a plant's chemical signature that deters herbivores or, conversely, attracts natural enemies of those herbivores.
In the context of pathogens, the antimicrobial properties of essential oils from Micromeria fruticosa have been documented, showing activity against various bacteria and fungi nih.gov. Fatty acid esters can contribute to these antimicrobial effects, suggesting a potential role for this compound in defending against pathogenic microorganisms.
Table 1: Documented Presence of this compound in Plants with Known Defensive Properties
| Plant Species | Family | Known Properties of Extracts/Essential Oils |
| Gmelina asiatica | Lamiaceae | Insecticidal properties against cowpea pests |
| Micromeria fruticosa | Lamiaceae | Antimicrobial and insecticidal activities |
Plants are known to alter their emission of volatile organic compounds in response to a wide array of abiotic stresses, including drought, temperature fluctuations, and changes in soil conditions researchgate.netresearchgate.netmdpi.comoup.com. These changes in the volatile profile can serve as signals to prime the plant's defenses or to communicate with other plants.
The production and emission of fatty acid-derived volatiles can be influenced by environmental factors. For example, water stress has been shown to affect the release of volatiles in some plant species nih.gov. While specific research on how factors like air pollution, geothermal conditions, or rainfall patterns directly affect the production of this compound is not available, it is reasonable to infer that as a plant volatile, its synthesis and emission would be modulated by significant environmental stressors. The geographical variation in the chemical composition of essential oils from Micromeria fruticosa suggests that environmental and soil conditions play a crucial role in the production of its volatile constituents, which would include this compound nih.gov.
Table 2: General Plant Responses to Abiotic Stress Involving Volatile Organic Compounds
| Abiotic Stressor | General Plant Response | Potential Implication for this compound |
| Drought | Altered emission of various VOCs | Production and release may be up or downregulated as part of the plant's stress response. |
| Temperature Extremes | Changes in the composition and rate of volatile emissions | Synthesis and volatility could be directly affected by temperature changes. |
| Soil Nutrient Availability | Influence on the production of secondary metabolites, including VOCs | The biosynthetic pathways leading to this ester may be dependent on nutrient availability. |
Contribution to Microbial Community Dynamics and Ecosystem Function
The release of organic compounds from plant roots and foliage can significantly influence the surrounding microbial communities in the soil and on plant surfaces (the phyllosphere). Branched-chain fatty acids are known to be important components of the cell membranes of many bacteria, affecting membrane fluidity nih.gov. The introduction of this compound into the environment, through litter decomposition or root exudation, could selectively favor the growth of microorganisms that can utilize this compound as a carbon source or are tolerant to its potential antimicrobial effects.
Branched-chain amino acids, which are precursors to branched-chain fatty acids in some metabolic pathways, have been shown to be key molecules in mediating microbial interactions in marine biofilms asm.org. This suggests that the availability of branched-chain compounds like this compound could play a role in structuring microbial communities in terrestrial ecosystems as well.
Environmental Fate and Biotransformation Processes
The environmental persistence of a compound is determined by its susceptibility to biotic and abiotic degradation processes. As an ester of a fatty acid, this compound is expected to be biodegradable. The primary mechanism for the breakdown of fatty acid esters in the environment is enzymatic hydrolysis, which cleaves the ester bond to yield the corresponding alcohol (ethanol) and fatty acid (13-methyltetradecanoic acid) researchgate.net.
These products can then be further metabolized by microorganisms. The degradation of fatty acids in bacteria typically occurs through the β-oxidation pathway, which breaks down the fatty acid chain into two-carbon units of acetyl-CoA researchgate.netwikipedia.org. The presence of a methyl branch in 13-methyltetradecanoic acid may influence the rate and pathway of its degradation compared to straight-chain fatty acids. Peroxisomes in eukaryotic cells and certain bacterial pathways are equipped to handle the degradation of branched-chain fatty acids nih.gov. The initial steps of degradation for branched-chain fatty acids may involve α-oxidation or ω-oxidation in addition to β-oxidation.
Structure Activity Relationship Sar Studies and Derivative Design
Influence of Alkyl Chain Branching and Ester Moiety on Bioactivity
The bioactivity of fatty acid esters is significantly influenced by the structure of both the fatty acid and the alcohol moiety. In Ethyl 13-methyltetradecanoate (B1259418), the key structural features are the 14-carbon fatty acid chain with a methyl branch at the 13th position (an iso-structure) and the ethyl ester group.
Alkyl Chain Branching:
The terminal methyl branch in the tetradecanoyl chain of Ethyl 13-methyltetradecanoate is a critical determinant of its physicochemical and biological properties. In general, branched-chain fatty acids (BCFAs) and their esters exhibit different properties compared to their linear counterparts. This branching disrupts the ordered packing of the acyl chains, which can lead to:
Altered Membrane Interactions: The kink introduced by the methyl group can affect how the molecule incorporates into and interacts with cell membranes. This altered interaction may be a contributing factor to its observed anticancer activity, as changes in membrane fluidity and composition are known to influence cellular signaling pathways, including those involved in apoptosis.
Modified Metabolic Processing: The branching can influence the susceptibility of the ester to enzymatic hydrolysis. For instance, the steric hindrance from the methyl group might affect the binding affinity and catalytic efficiency of esterases.
Influence on Anticancer Activity: Studies on the parent acid, 13-methyltetradecanoic acid, have shown that it can inhibit the growth of various cancer cell lines. Research on other BCFAs has indicated that the size and position of the branching group can impact anticancer potency. While smaller branching groups like methyl are often favorable, larger branches can sometimes diminish activity.
Ester Moiety:
Enzymatic Stability: The ethyl ester may be hydrolyzed by cellular esterases at a different rate than other alkyl esters. This rate of hydrolysis would release the bioactive 13-methyltetradecanoic acid, and thus, the ester moiety can be considered a pro-drug feature. The relative stability of the ethyl ester bond will dictate the concentration and duration of action of the parent fatty acid within the target cells.
Direct Biological Effects: While often considered a pro-drug, the intact ester may also exhibit its own biological activity. The specific interactions of the ethyl ester with biological targets could differ from those of the free acid or other esters.
The interplay between the iso-branched alkyl chain and the ethyl ester moiety defines the unique bioactive profile of this compound. The following table summarizes the potential influence of these structural features on its reported bioactivities.
| Structural Feature | Potential Influence on Bioactivity | Reported Bioactivity |
| 13-Methyl Branch | Disrupts acyl chain packing, alters membrane interactions, influences metabolic stability. | Anticancer Activity |
| May affect binding to enzyme active sites. | Antioxidant Activity, β-Glucuronidase Inhibition | |
| Ethyl Ester | Increases lipophilicity, modulates bioavailability, affects rate of hydrolysis to the active acid. | Contributes to overall ADME profile for all activities. |
Conformational Analysis and Molecular Interactions with Biological Targets
The three-dimensional conformation of this compound and its interactions with biological targets are fundamental to its mechanism of action. While specific conformational analysis and molecular docking studies for this exact compound are not extensively available in the public domain, insights can be drawn from the behavior of similar long-chain fatty acid esters.
The long alkyl chain of this compound is flexible, allowing it to adopt numerous conformations. The presence of the terminal methyl group, however, can introduce some conformational restrictions compared to a straight-chain ester. The preferred conformations will be those that minimize steric hindrance. In a biological environment, the molecule will likely adopt a conformation that is energetically favorable for binding to its target.
Potential Molecular Interactions:
Antioxidant Activity: The antioxidant effect of this compound could be mediated through direct radical scavenging or by modulating the activity of antioxidant enzymes. Molecular interactions would likely involve hydrophobic interactions between the alkyl chain and nonpolar regions of the target protein, as well as potential hydrogen bonding involving the ester carbonyl group with amino acid residues in the enzyme's active site.
β-Glucuronidase Inhibition: β-Glucuronidase is an enzyme involved in the metabolism of various substances, and its inhibition can have therapeutic implications. The binding of this compound to β-glucuronidase would likely occur within a hydrophobic pocket of the enzyme's active site. The alkyl chain would engage in van der Waals interactions, while the ester group could form hydrogen bonds or dipole-dipole interactions with key residues, such as glutamic and aspartic acid, which are often present in the active sites of glycosidases.
Anticancer Activity: The interaction with cancer cells is likely multifaceted. As mentioned, the compound could perturb the cell membrane. Additionally, it or its hydrolyzed form, 13-methyltetradecanoic acid, could interact with intracellular targets. For instance, fatty acids are known to interact with various proteins, including fatty acid binding proteins and enzymes involved in lipid metabolism, which can be dysregulated in cancer cells. Molecular docking simulations for other branched-chain fatty acids have suggested potential binding to signaling proteins involved in cell proliferation and apoptosis.
A summary of probable molecular interactions is provided in the table below:
| Biological Target | Probable Interacting Moieties of this compound | Types of Molecular Interactions |
| Antioxidant Enzymes | Alkyl chain, Ester carbonyl | Hydrophobic interactions, Van der Waals forces, Hydrogen bonding |
| β-Glucuronidase | Alkyl chain, Ester group | Hydrophobic pocket binding, Hydrogen bonding, Dipole-dipole interactions |
| Cancer Cell Membranes | Full molecule | Hydrophobic interactions, Insertion into the lipid bilayer |
| Intracellular Proteins | Alkyl chain, Carboxylate (upon hydrolysis) | Hydrophobic interactions, Ionic interactions, Hydrogen bonding |
Rational Design of Analogues for Targeted Research Applications (e.g., Biolubricants)
The structural features of this compound make it an interesting scaffold for the rational design of analogues with tailored properties, particularly in the field of biolubricants. Biolubricants are biodegradable and environmentally friendly alternatives to petroleum-based lubricants. The properties of branched-chain fatty acid esters are highly relevant to lubricant performance.
Key Properties for Biolubricants and Design Strategies:
Low-Temperature Performance: A key limitation of many vegetable oil-based lubricants is their poor performance at low temperatures (high pour point). The branching in the fatty acid chain, as seen in this compound, disrupts the crystal lattice formation at low temperatures, thereby lowering the pour point and improving cold-flow properties.
Thermal and Oxidative Stability: Saturated fatty acid esters generally exhibit good thermal and oxidative stability due to the absence of double bonds, which are prone to oxidation. The branched structure can further enhance this stability.
Viscosity: The viscosity of a lubricant is a critical parameter. The chain length and branching of both the fatty acid and the alcohol moiety can be modified to achieve a desired viscosity profile.
Design of Analogues:
Based on these principles, analogues of this compound can be designed for lubricant applications by modifying:
The Ester Moiety: Replacing the ethyl group with longer or more branched alcohol moieties (e.g., isopropanol (B130326), 2-ethylhexanol) can further improve low-temperature properties and modify viscosity. Esters of polyols like neopentyl glycol or trimethylolpropane (B17298) can lead to molecules with higher viscosity and thermal stability.
The following table outlines a rational design approach for biolubricant analogues based on the structure of this compound.
| Target Property | Design Strategy | Example Analogue Structure |
| Improved Low-Temperature Performance | Increase branching of the alcohol moiety. | 2-Ethylhexyl 13-methyltetradecanoate |
| Increased Viscosity | Use a polyol-based ester. | Di-(13-methyltetradecanoyl) neopentyl glycol |
| Enhanced Thermal Stability | Maintain saturation and consider sterically hindered esters. | Isopropyl 13-methyltetradecanoate |
By systematically modifying the structure of this compound, it is possible to develop a range of new compounds with optimized properties for specific applications, from targeted therapeutics to high-performance, environmentally friendly lubricants.
Q & A
Q. What are the standard synthetic routes for ethyl 13-methyltetradecanoate in academic research?
this compound is typically synthesized via esterification of 13-methyltetradecanoic acid using coupling reagents like dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) in dichloromethane. For example, deuterium-labeled analogs are prepared by reacting 13-methyltetradecanoic acid with silane-protected intermediates, followed by deprotection using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) . Reaction conditions (e.g., temperature, solvent purity) significantly influence yield, with HRMS and NMR used to confirm structural integrity .
Q. Which analytical techniques are critical for confirming the structure of this compound?
Key techniques include:
- GC-MS/MS : Comparison of fragmentation patterns with reference libraries (e.g., NIST database) for fatty acid methyl esters .
- NMR Spectroscopy : H and C NMR to resolve ester linkages and branching (e.g., distinguishing iso- and anteiso-configurations) .
- HRMS : High-resolution mass spectrometry validates molecular formulas, especially for isotopic labeling studies .
Q. How should this compound be stored to maintain stability in laboratory settings?
The compound is stored at −20°C in sealed containers under inert gas (e.g., nitrogen) to prevent oxidation. Solubility in chloroform, ethyl ether, or ethanol allows for long-term stability when protected from light and moisture .
Advanced Research Questions
Q. How can researchers resolve spectral data contradictions during structural characterization of derivatives?
Discrepancies in NMR or MS data (e.g., unexpected splitting patterns or isotopic ratios) require:
Q. What strategies optimize synthetic yield in multi-step syntheses involving this compound?
Key factors include:
Q. How do impurities or supplier variations in 13-methyltetradecanoic acid precursors impact experimental reproducibility?
Variations in purity (e.g., ≥98% by GC) or isomeric content (e.g., iso- vs. anteiso-branched chains) can alter reaction kinetics or product profiles. Researchers should:
- Validate precursor purity via GC or HPLC before synthesis .
- Use suppliers with certified analytical data (e.g., Larodan AB, Matreya LLC) .
Q. What experimental designs are recommended for studying the biological stability of this compound in lipid matrices?
- Liposome Assays : Monitor hydrolysis rates in buffered solutions (pH 7.4) using LC-MS to quantify degradation products .
- Isotopic Tracers : H- or C-labeled analogs track metabolic pathways in cell cultures .
- Accelerated Stability Testing : Expose samples to elevated temperatures (40–60°C) and analyze degradation kinetics .
Data Management and Validation
Q. How should researchers address discrepancies in reported physicochemical properties (e.g., solubility, melting points)?
- Cross-reference primary literature (e.g., peer-reviewed journals) over vendor catalogs.
- Reproduce measurements using standardized protocols (e.g., USP guidelines for melting point determination) .
Q. What methodologies ensure robust citation of spectral data for this compound in publications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
